N-(4-bromo-2,3-dimethylphenyl)-2-[(4-oxo-1H-quinazolin-2-yl)sulfanyl]acetamide
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Overview
Description
N-(4-bromo-2,3-dimethylphenyl)-2-[(4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a brominated phenyl group, a quinazolinyl moiety, and a sulfanyl-acetamide linkage, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2,3-dimethylphenyl)-2-[(4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide typically involves multi-step organic reactions. The process begins with the bromination of 2,3-dimethylphenyl to introduce the bromine atom at the 4-position. This is followed by the formation of the quinazolinyl moiety through a series of cyclization reactions. The final step involves the coupling of the brominated phenyl group with the quinazolinyl-sulfanyl-acetamide linkage under specific reaction conditions, such as the use of appropriate solvents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-2,3-dimethylphenyl)-2-[(4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The bromine atom in the phenyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinyl derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of functional groups to the phenyl ring.
Scientific Research Applications
N-(4-bromo-2,3-dimethylphenyl)-2-[(4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may serve as a probe or inhibitor in biochemical assays to study enzyme activity or protein interactions.
Industry: The compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of N-(4-bromo-2,3-dimethylphenyl)-2-[(4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide involves its interaction with specific molecular targets. The quinazolinyl moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The brominated phenyl group and sulfanyl-acetamide linkage may also contribute to the compound’s overall biological activity by enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(4-bromo-phenyl)-3,5-dinitro-benzamide: This compound shares the brominated phenyl group but differs in the presence of nitro groups and the absence of the quinazolinyl moiety.
N-(4-bromo-2,3-dimethylphenyl)-acetamide: Similar in structure but lacks the quinazolinyl-sulfanyl linkage.
Uniqueness
N-(4-bromo-2,3-dimethylphenyl)-2-[(4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide is unique due to its combination of a brominated phenyl group, a quinazolinyl moiety, and a sulfanyl-acetamide linkage. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C18H16BrN3O2S |
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Molecular Weight |
418.3 g/mol |
IUPAC Name |
N-(4-bromo-2,3-dimethylphenyl)-2-[(4-oxo-3H-quinazolin-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C18H16BrN3O2S/c1-10-11(2)14(8-7-13(10)19)20-16(23)9-25-18-21-15-6-4-3-5-12(15)17(24)22-18/h3-8H,9H2,1-2H3,(H,20,23)(H,21,22,24) |
InChI Key |
RWFDTZUUTZLYES-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1C)Br)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2 |
solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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